molecular formula C18H20ClN B139324 Benzoctamine hydrochloride CAS No. 10085-81-1

Benzoctamine hydrochloride

Cat. No. B139324
CAS RN: 10085-81-1
M. Wt: 285.8 g/mol
InChI Key: NZPJYSIIKYJREH-UHFFFAOYSA-N
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Description

Benzoctamine is a drug with two main uses. It can be used as a sedative which does not depress the respiratory system, but rather stimulates it. It can also be used as an anxiolytic with the same efficacy as chlordiazepoxide for treating anxiety neurosis .


Molecular Structure Analysis

The molecular formula of Benzoctamine hydrochloride is C18 H19 N . Cl H. The molecular weight is 285.81 . The SMILES notation is Cl.CNCC12CCC (c3ccccc13)c4ccccc24 .

Scientific Research Applications

Effects on Neurotransmitter Systems

  • Serotonin Turnover in Brain : Benzoctamine, like chlordiazepoxide, decreases serotonin (5-HT) turnover in the brain, which may contribute to its anti-anxiety effect observed in humans (Lippmann & Pugsley, 1974).
  • Catecholamine Metabolism : Benzoctamine does not significantly change catecholamine concentration in various rat organs and does not inhibit monoamine oxidase or catechol-O-methyltransferase activities. It increases the turnover rate of catecholamines (Maître, Staehelin, & Bein, 1970).
  • Central Antiserotonin Activity : Benzoctamine blocks central postsynaptic serotonin receptors, which may contribute to its anxiolytic effect (Przegaliński, Baran, Palider, & Bigajska, 1978).

Clinical Applications

  • Treatment of Anxiety in Children and Adolescents : In a comparative study, benzoctamine showed effectiveness in treating anxiety in children and adolescents (Dahlströpm, Fedor-Freybergh, Kåreland, & Vahlne, 1973).
  • Sedation in Respiratory Failure : Benzoctamine was used as night sedation in patients with respiratory failure, showing no adverse effects and no significant change in respiratory parameters (Clark & Collins, 1973).
  • Antinociceptive Action : Benzoctamine has been shown to exert a pronounced antinociceptive ('analgesic') action in mice without disturbing locomotor activity (Jaques & Helfer, 1971).

Influence on Biochemical Parameters

  • Tyrosine-Hydroxylase Activity : Benzoctamine does not influence the activity of rat striatum tyrosine-hydroxylase, which contrasts with some other studies suggesting an inhibitory effect (Coelle, Osborne, Neuhoff, & Sontag, 1976).

Mechanism of Action

Target of Action

Benzoctamine hydrochloride, also known as Tacitin, primarily targets the serotonin system in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, anxiety, and sleep .

Mode of Action

It has been found to increase serotonin levels in the forebrain, which may mediate anxiolytic effects similar to those of serotonin selective reuptake inhibitors . This suggests that Benzoctamine hydrochloride may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft .

Biochemical Pathways

The biochemical pathways affected by Benzoctamine hydrochloride are primarily related to the serotonin system . By increasing the levels of serotonin in the forebrain, Benzoctamine hydrochloride may influence various downstream effects associated with mood regulation, anxiety, and sleep .

Pharmacokinetics

The pharmacokinetic properties of Benzoctamine hydrochloride include its absorption, distribution, metabolism, and excretion . It can be administered orally or intravenously . The bioavailability is 100% for intravenous administration and 90% for oral administration . The drug is metabolized in the liver and has an elimination half-life of 2 to 3 hours . It is excreted through the kidneys .

Result of Action

The primary result of Benzoctamine hydrochloride’s action is its sedative and anxiolytic effects . It reduces anxiety and produces sedation without causing respiratory depression, making it a safer form of tranquilizing compared to other drugs . It also appears to have antagonistic effects on epinephrine and norepinephrine .

Safety and Hazards

The safety data sheet for Benzocaine, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

N-methyl-1-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N.ClH/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;/h2-9,13,19H,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPJYSIIKYJREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17243-39-9 (Parent)
Record name Benzoctamine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60143543
Record name Benzoctamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10085-81-1
Record name Benzoctamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10085-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoctamine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010085811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoctamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl(methyl-9,10-ethano-9(10H)-anthryl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.183
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Record name BENZOCTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C280S920Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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